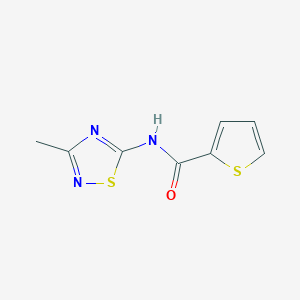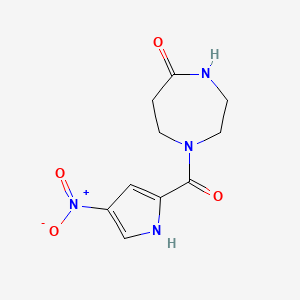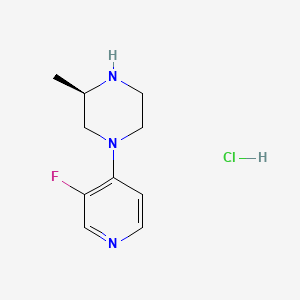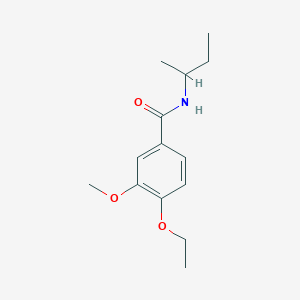
n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sec-butyl group, an ethoxy group, and a methoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sec-butylamine to yield this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or chloroform are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on various biological systems. It may also serve as a ligand in receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
n-Butylbenzamide: Similar structure but lacks the ethoxy and methoxy groups.
4-Ethoxy-3-methoxybenzamide: Similar structure but lacks the sec-butyl group.
n-(Sec-butyl)-4-methoxybenzamide: Similar structure but lacks the ethoxy group.
Uniqueness: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is unique due to the combination of its functional groups. The presence of both ethoxy and methoxy groups on the benzamide core, along with the sec-butyl group, imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-butan-2-yl-4-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-5-10(3)15-14(16)11-7-8-12(18-6-2)13(9-11)17-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Clé InChI |
GPVRROHPYDPKLO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


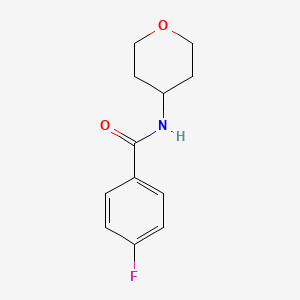
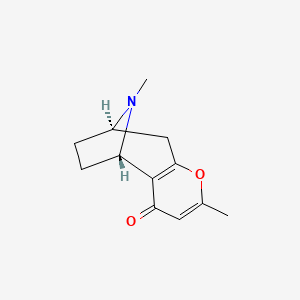
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

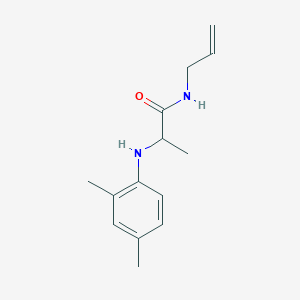
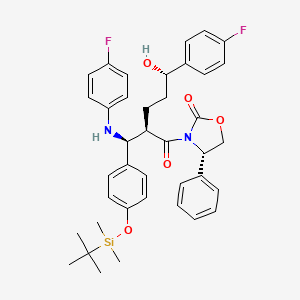

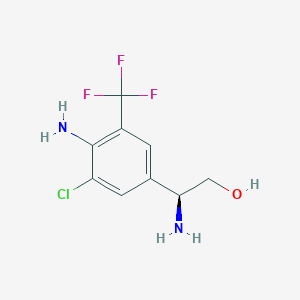
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)
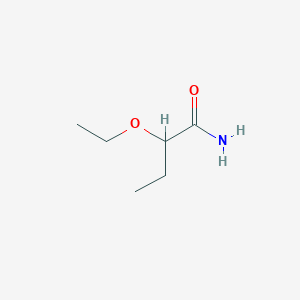
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
